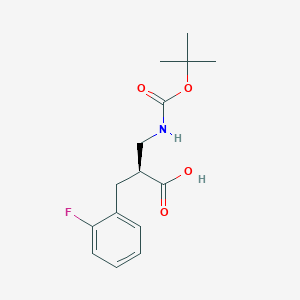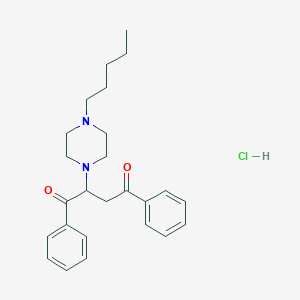
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pentyl group, and a butane-1,4-dione moiety flanked by two phenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of piperazine with 1-bromopentane to introduce the pentyl group. This is followed by a condensation reaction with 1,4-diphenylbutane-1,4-dione under acidic conditions to form the desired product. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Known for its antidepressant-like activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Piperazinopyrrolidinones: Synthesized through cyclization reactions and known for various biological activities.
Uniqueness
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride stands out due to its unique combination of a piperazine ring with a pentyl group and a butane-1,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5431-77-6 |
|---|---|
分子式 |
C25H33ClN2O2 |
分子量 |
429.0 g/mol |
IUPAC 名称 |
2-(4-pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride |
InChI |
InChI=1S/C25H32N2O2.ClH/c1-2-3-10-15-26-16-18-27(19-17-26)23(25(29)22-13-8-5-9-14-22)20-24(28)21-11-6-4-7-12-21;/h4-9,11-14,23H,2-3,10,15-20H2,1H3;1H |
InChI 键 |
NILULWWURHDPCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
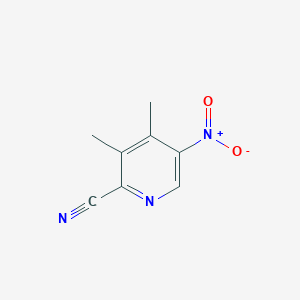
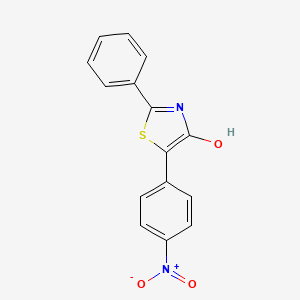
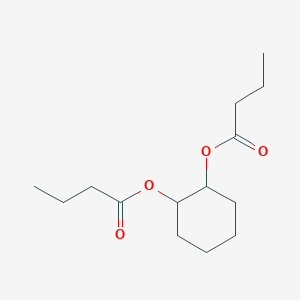
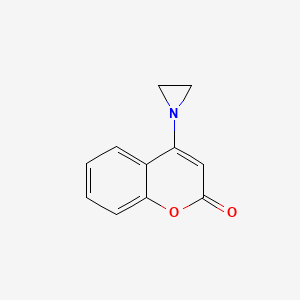
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
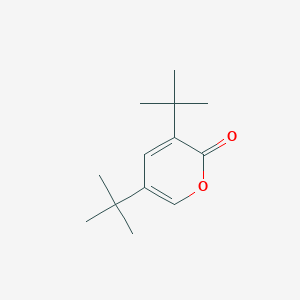
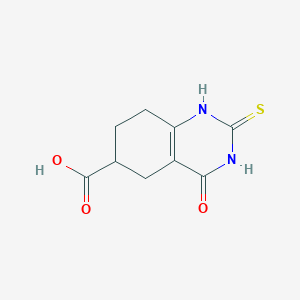

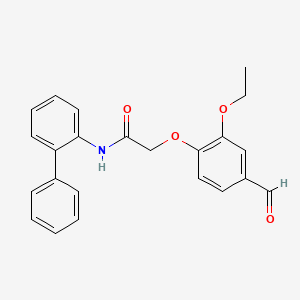
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
